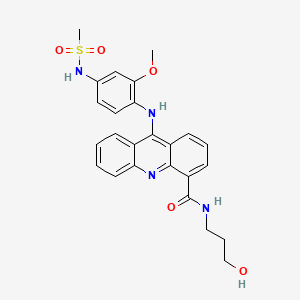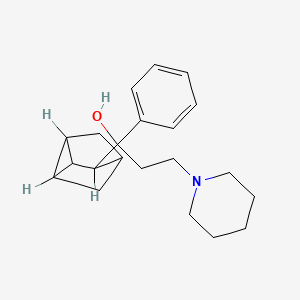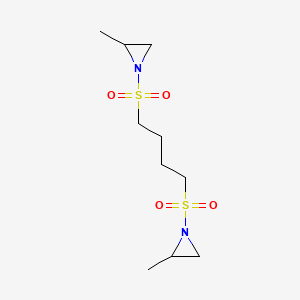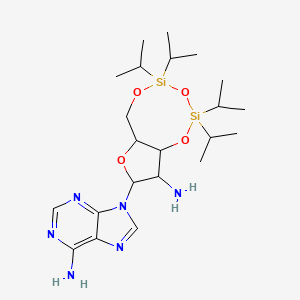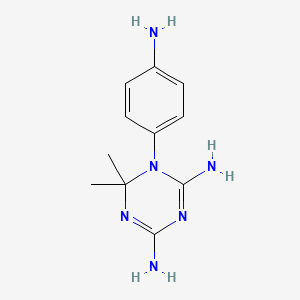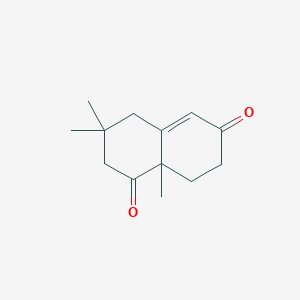
3,3,8a-trimethyl-3,4,8,8a-tetrahydronaphthalene-1,6(2H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC 155452 is a chemical compound that has garnered attention in various fields of scientific research due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NSC 155452 typically involves a series of chemical reactions that are carefully controlled to ensure the purity and yield of the final product. One common synthetic route includes the reaction of specific organic precursors under controlled temperature and pressure conditions. The use of catalysts and solvents is often necessary to facilitate the reaction and improve the efficiency of the process.
Industrial Production Methods
In an industrial setting, the production of NSC 155452 is scaled up using large reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and minimize the production of by-products. Quality control measures are implemented at various stages of the production process to ensure the consistency and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
NSC 155452 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of specific reagents and the conditions under which they are carried out.
Common Reagents and Conditions
Oxidation Reactions: Typically involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction Reactions: Often utilize reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution Reactions: Can be facilitated by nucleophiles or electrophiles, depending on the nature of the substituent being introduced or replaced.
Major Products Formed
The major products formed from these reactions vary depending on the specific reagents and conditions used For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound
Scientific Research Applications
NSC 155452 has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its potential effects on biological systems, including its interaction with enzymes and cellular pathways.
Medicine: Explored for its therapeutic potential in treating certain diseases, particularly those involving abnormal cellular processes.
Industry: Utilized in the development of new materials and chemical products, including polymers and specialty chemicals.
Mechanism of Action
The mechanism of action of NSC 155452 involves its interaction with specific molecular targets within cells. This compound can modulate the activity of enzymes and signaling pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific context in which the compound is used. For example, in a biological setting, NSC 155452 may inhibit or activate certain enzymes, thereby affecting metabolic processes and cellular signaling.
Comparison with Similar Compounds
NSC 155452 can be compared to other similar compounds in terms of its chemical structure and reactivity. Some similar compounds include:
NSC 706744: Known for its stability and unique reactivity in organic synthesis.
NSC 725776 (Indimitecan): Noted for its potential therapeutic applications in cancer treatment.
NSC 724998 (Indotecan): Recognized for its ability to interact with specific molecular targets in cells.
The uniqueness of NSC 155452 lies in its specific chemical properties and the range of applications it offers in various fields of research. Its stability and reactivity make it a valuable tool for scientists exploring new frontiers in chemistry, biology, medicine, and industry.
Properties
CAS No. |
24810-40-0 |
|---|---|
Molecular Formula |
C13H18O2 |
Molecular Weight |
206.28 g/mol |
IUPAC Name |
3,3,8a-trimethyl-2,4,7,8-tetrahydronaphthalene-1,6-dione |
InChI |
InChI=1S/C13H18O2/c1-12(2)7-9-6-10(14)4-5-13(9,3)11(15)8-12/h6H,4-5,7-8H2,1-3H3 |
InChI Key |
UQZLLFANGCIPNO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=CC(=O)CCC2(C(=O)C1)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


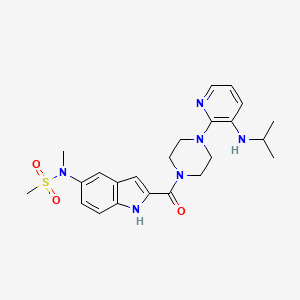
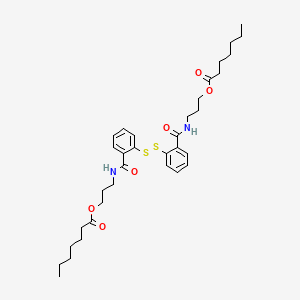

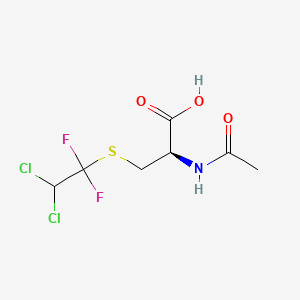
![5,11-Dimethyl-4,10-dihydro-3h-pyrido[3,4-b]carbazole](/img/structure/B12794947.png)
